25B-NB4OMe (hydrochloride)
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Overview
Description
25B-NB4OMe (hydrochloride) is a synthetic compound that belongs to the phenethylamine class of chemicals. It is structurally categorized as a phenethylamine and is known for its potent hallucinogenic properties. The compound is primarily used as an analytical reference standard in research and forensic applications .
Mechanism of Action
Target of Action
25B-NB4OMe, also known as NBOMe-2C-B, is a derivative of the phenethylamine psychedelic 2C-B . The primary target of 25B-NB4OMe is the serotonin 5-HT2A receptor . This receptor is a part of the serotonin system, which plays a key role in regulating mood, cognition, and perception .
Mode of Action
25B-NB4OMe acts as a potent full agonist for the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 25B-NB4OMe binds to the 5-HT2A receptor, activating it and leading to a series of events in the cell that results in a response . The activation of these receptors by 25B-NBOMe results in significant behavioral toxicity that provokes hallucinogenic and stimulant effects, even in low dosages .
Biochemical Pathways
The activation of the 5-HT2A receptor by 25B-NB4OMe can lead to various downstream effects. One of the key pathways affected is the serotonin pathway, which can lead to altered perception and mood . Additionally, 25B-NB4OMe may also affect the dopamine system, potentially contributing to its rewarding and reinforcing properties .
Pharmacokinetics
It is known that the duration of effects lasts about 3-10 hours . The parent compound is rapidly cleared from the blood when used in tracer doses .
Result of Action
The activation of the 5-HT2A receptor by 25B-NB4OMe leads to a range of effects. These include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis . In severe cases, it can lead to rhabdomyolysis, disseminated intravascular coagulation, hypoglycemia, metabolic acidosis, and multiorgan failure .
Action Environment
The action of 25B-NB4OMe can be influenced by various environmental factors. For instance, the presence of other substances in the body can potentially interact with 25B-NB4OMe, altering its effects. Additionally, individual factors such as the user’s health status, genetic makeup, and tolerance can also influence the drug’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25B-NB4OMe (hydrochloride) involves several steps, starting with the preparation of the precursor 2C-B. The precursor is then subjected to a series of chemical reactions to introduce the N-(4-methoxybenzyl) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of 25B-NB4OMe (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in specialized facilities equipped with advanced analytical and purification techniques .
Chemical Reactions Analysis
Types of Reactions
25B-NB4OMe (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted phenethylamines .
Scientific Research Applications
25B-NB4OMe (hydrochloride) has several scientific research applications, including:
Chemistry: Used as an analytical reference standard for mass spectrometry and other analytical techniques.
Biology: Studied for its interactions with various biological receptors, particularly serotonin receptors.
Medicine: Investigated for its potential therapeutic effects and toxicological properties.
Industry: Utilized in the development of new synthetic methodologies and chemical processes
Comparison with Similar Compounds
Similar Compounds
25I-NBOMe: Another potent hallucinogenic compound with similar structural features.
25C-NBOMe: Shares similar pharmacological properties and receptor interactions.
2C-B: The precursor compound from which 25B-NB4OMe (hydrochloride) is derived.
Uniqueness
25B-NB4OMe (hydrochloride) is unique due to its specific substitution pattern and high potency as a 5-HT2A receptor agonist. This makes it a valuable tool for research in neuropharmacology and analytical chemistry .
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOWPQJRJBOZQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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